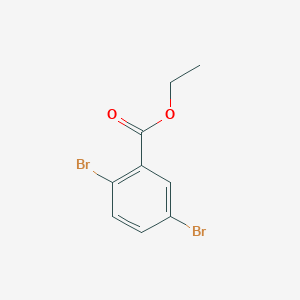

Ethyl 2,5-dibromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,5-dibromobenzoate is a chemical compound with the CAS Number: 76008-76-9 . It has a molecular weight of 307.97 . The IUPAC name for this compound is ethyl 2,5-dibromobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 2,5-dibromobenzoate is1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2,5-dibromobenzoate has a molecular weight of 307.97 . It is recommended to be stored at a temperature between 28 C .科学的研究の応用

Synthesis in Polymer Chemistry

Ethyl 2,5-dibromobenzoate has been utilized as a raw material in the synthesis of dendritic polymers. This synthesis involves a process starting from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, resulting in a high-yield product that can be easily purified (Bi Yun-mei, 2011).

Development of Novel Chemical Entities

The compound has also been part of the development of new chemical entities for various treatments. An example is the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for hyperproliferative and inflammatory disorders and cancer, which involved the use of compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).

Photolysis Studies

Ethyl 2,5-dibromobenzoate has been studied in photolysis research. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols revealed two competing photolytic pathways, providing insights into ketene formation and loss of carbon dioxide (K. Ang & R. Prager, 1992).

Precursor in Synthesis of Anticancer Agents

It serves as a precursor in the synthesis of novel hydrazide-hydrazones derived from ethyl paraben, which have shown potential anticancer activity (M. Han et al., 2020).

Role in Fluorescent Probes

The compound's derivatives have been used in developing fluorescent probes for real-time monitoring of low carbon dioxide levels, demonstrating its utility in environmental monitoring (Huan Wang et al., 2015).

Safety and Hazards

作用機序

Target of Action

Ethyl 2,5-dibromobenzoate is a chemical compound with the molecular formula C9H8Br2O2 The primary targets of this compound are currently not well documented in the literature

Mode of Action

This interaction can lead to changes in the target molecule’s structure or function .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2,5-dibromobenzoate are currently unknown. Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form halogen bonds with various biomolecules .

特性

IUPAC Name |

ethyl 2,5-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGDJZPDLGRXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)